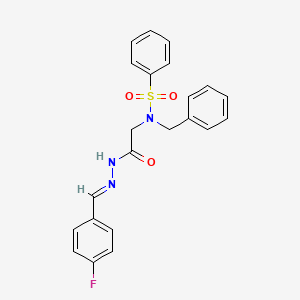
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(pyrrolidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(pyrrolidin-1-yl)propan-1-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in research related to the central nervous system. This compound is also known as MDPV, which is a designer drug that has been banned in several countries due to its potential for abuse. However, the focus of
作用機序
MDPV acts by inhibiting the reuptake of dopamine and norepinephrine in the brain, which leads to an increase in their levels in the synaptic cleft. This results in an increase in the activity of these neurotransmitters, which leads to the psychostimulant effects of MDPV. The anxiogenic effects of MDPV are thought to be mediated by its actions on the serotonin system.
Biochemical and Physiological Effects:
MDPV has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which leads to an increase in their levels in the synaptic cleft. This results in an increase in the activity of these neurotransmitters, which leads to the psychostimulant effects of MDPV. MDPV has also been shown to increase heart rate and blood pressure, which can lead to cardiovascular complications.
実験室実験の利点と制限
MDPV has several advantages for lab experiments. It is a potent and selective reuptake inhibitor of dopamine and norepinephrine, which makes it a useful tool for studying the role of these neurotransmitters in the brain. However, MDPV has several limitations for lab experiments. It has been shown to have potential for abuse, which makes it difficult to use in human studies. MDPV also has several cardiovascular effects, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research related to MDPV. One area of interest is the study of its potential applications in the treatment of conditions such as ADHD and depression. Another area of interest is the study of its potential for abuse and addiction. Further research is also needed to understand the cardiovascular effects of MDPV and its potential for toxicity.
合成法
MDPV is synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with hydrazine hydrate to form 3,4-methylenedioxyphenylhydrazine. This intermediate is then reacted with methyl chloroacetate to form the corresponding ester, which is further reacted with sodium azide to form the 1,2,4-oxadiazole ring. The final step involves the reduction of the ester to form MDPV.
科学的研究の応用
MDPV has been extensively studied for its potential applications in research related to the central nervous system. It has been shown to act as a potent and selective reuptake inhibitor of dopamine and norepinephrine, which makes it a potential candidate for the treatment of conditions such as attention deficit hyperactivity disorder (ADHD) and depression. MDPV has also been shown to have anxiogenic and psychostimulant effects, which makes it a potential candidate for the study of drug addiction and abuse.
特性
IUPAC Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-21-13-6-4-12(5-7-13)16-17-14(22-18-16)8-9-15(20)19-10-2-3-11-19/h4-7H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKYQVVTQVGPIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-5-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-fluorophenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7712900.png)
![2-chloro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712903.png)
![4-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712911.png)


![ethyl 4-[(N'-cyclooctylidenehydrazinecarbonyl)formamido]benzoate](/img/structure/B7712933.png)
![N-[2-methoxy-5-(methylsulfamoyl)phenyl]-4-methylbenzamide](/img/structure/B7712938.png)
![2-(N-cyclohexylmethanesulfonamido)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7712941.png)
![2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid](/img/structure/B7712943.png)


![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7712960.png)
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7712981.png)